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Compound of Interest

Compound Name: SLV-317

Cat. No.: B10825905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of SLV-317, a
potent and selective neurokinin-1 (NK-1) receptor antagonist. The information collated herein
summarizes key findings from preclinical and clinical investigations, focusing on its mechanism
of action, pharmacokinetics, and efficacy in models of inflammatory conditions.

Core Mechanism of Action: Neurokinin-1 Receptor
Antagonism

SLV-317 exerts its pharmacological effects by competitively blocking the binding of Substance
P (SP) to the NK-1 receptor (also known as the tachykinin receptor 1). SP, a neuropeptide of
the tachykinin family, is a key mediator in the transmission of pain signals, neurogenic
inflammation, and various other pathophysiological processes. By antagonizing the NK-1
receptor, SLV-317 effectively mitigates the downstream signaling cascades initiated by SP.

The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR),
primarily activates Gaqg/11 proteins. This activation leads to the stimulation of phospholipase C
(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These
signaling events contribute to cellular responses such as cell proliferation, anti-apoptotic
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effects, and cell migration. Additionally, there is evidence for the involvement of Gas and the

Rho/Rock pathways in NK-1 receptor signaling.

Below is a diagram illustrating the primary signaling pathway inhibited by SLV-317.
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Caption: SLV-317 blocks Substance P binding to the NK-1 receptor, inhibiting downstream

signaling.

Clinical Pharmacokinetics and Pharmacodynamics

A clinical trial (NCT00160862) investigated the pharmacokinetics and pharmacodynamics of

SLV-317 in healthy male volunteers. The study demonstrated that SLV-317 is an orally active

and effective antagonist of Substance P-induced effects in humans.

Pharmacokinetic Profile

A single oral dose of 250 mg of SLV-317 as an oral solution was well tolerated. The key

pharmacokinetic parameters are summarized in the table below.

Parameter Value (Mean * SEM)
Peak Plasma Concentration (Cmax) 77 £ 9 ng/mL

Time to Peak Plasma Concentration (Tmax) 47 £ 3 min

Half-life (t1/2) 99+16h
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Pharmacodynamic Effects: Inhibition of Substance P-
Induced Venodilation

The pharmacodynamic effects of SLV-317 were assessed using the dorsal hand vein
compliance method, where venodilation is induced by local infusion of Substance P.

o Post-dose Venodilation
Pre-dose Venodilation (%) o
Treatment Group M + SEM) Inhibition (%) (Mean *
ean *

SEM)
SLV-317 (250 mg) 568 95 + 8 (maximum effect)
Placebo 49+ 6 No significant effect

The maximum antagonizing effect of SLV-317 was observed at 1.47 + 0.24 hours post-
administration. The mean area under the effect curve for SLV-317 was significantly higher than
that for placebo (p < 0.001), confirming its potent antagonist activity in a human model.

Preclinical Efficacy in Inflammatory Bowel Disease
Models

Preclinical studies have evaluated the therapeutic potential of TP-317 (the same compound as
SLV-317) in murine models of inflammatory bowel disease (IBD), specifically dextran sulfate
sodium (DSS)-induced colitis and TNFAARE-induced ileitis. These studies highlight the anti-
inflammatory and immunomodulatory properties of the compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis

In a model of DSS-induced colitis in C57BL/6J mice, daily oral administration of TP-317
demonstrated significant anti-inflammatory effects.
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Reduction in o
Reduction in Crypt

Treatment Group Dose (mg/kg) Histology Score
Damage Score (%)
(%)
TP-317 0.04 14 (NS) 34 (p<0.05)
TP-317 0.4 22 (NS) 37 (p<0.05)
TP-317 4.0 33 (p<0.01) 39 (p<0.05)
Cyclosporin 25 33 (p<0.01)
Filgotinib - 44 (p<0.001)

At a dose of 0.4 mg/kg, TP-317 showed similar efficacy to cyclosporin and filgotinib in reducing
the Disease Activity Index (DAI) scores. Notably, TP-317 demonstrated greater efficacy than
both comparator drugs in reducing crypt damage.

TNFAARE-Induced lleitis

In the TNFAARE mouse model, which spontaneously develops Crohn's-like ileitis due to
increased TNF-a stability, TP-317 treatment for 14 days led to a reduction in intestinal
permeability and disease activity. Furthermore, TP-317 modulated the local immune response
in the mucosal tissue by:

e Reducing the levels of the pro-inflammatory cytokine IL-17.

¢ Increasing the levels of the anti-inflammatory cytokine IL-10.

Experimental Protocols
Dorsal Hand Vein Compliance Technique for
Pharmacodynamic Assessment

This experimental workflow outlines the key steps in the clinical study to assess the
pharmacodynamic effects of SLV-317.
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Experimental Setup

Healthy Male Volunteer

Dorsal Hand Vein

Procedure

Administer Oral SLV-317 (250mgQ)
or Placebo

Infuse Phenylephrine
(Venoconstriction)

Intermittent Infusion

Co-infuse Substance P
(Venodilation)

Assess Effect

Measure Vein Diameter
(Compliance)

Click to download full resolution via product page

Caption: Workflow for assessing SLV-317's effect on Substance P-induced venodilation.

Methodology:

blind, placebo-controlled, cross-over study.

Volunteer Recruitment: Healthy male volunteers were enrolled in a randomized, double-

Drug Administration: A single oral dose of 250 mg SLV-317 or placebo was administered.
Venoconstriction: The dorsal hand veins were preconstricted via infusion of phenylephrine.

Venodilation Induction: Substance P was co-infused intermittently to induce venodilation.
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e Pharmacodynamic Measurement: The diameter of the hand vein was measured to determine
the degree of venodilation, and the inhibitory effect of SLV-317 was quantified.

e Pharmacokinetic Sampling: Venous blood samples were collected for up to 24 hours post-
dose to determine the plasma concentration of SLV-317.

DSS-Induced Colitis Model

This diagram illustrates the induction and treatment protocol for the DSS-induced colitis model
used in the preclinical evaluation of TP-317.

Colitis Induction

5 days: 1% DSS in
drinking water

5 days: 2% DSS in
drinking water

Day 20: Start Daily 7 days: TP-317 (0.04, 0.4, 4 mg/kg),
ral Treatment tinil

Cyclosporin,or Filgotinib Day 27: Sacrifice & Histology

8-week old C57BL/6J Mice

10 days: Regular water

Click to download full resolution via product page

Caption: Experimental protocol for the DSS-induced colitis model and TP-317 treatment.

Methodology:

» Animal Model: 8-week old C57BL/6J mice were used.

 Induction of Colitis: Mice received two cycles of DSS in their drinking water:
o Cycle 1: 1% DSS for 5 days.
o Recovery: 10 days of regular drinking water.
o Cycle 2: 2% DSS for 5 days.

o Treatment: Daily oral treatment was initiated on day 20 and continued for 7 days with TP-317
(at doses of 0.04, 0.4, or 4 mg/kg), cyclosporin (25 mg/kg), or filgotinib.

e Assessment: On day 27, the mice were sacrificed, and colonic tissue was collected for
histological analysis to assess inflammation severity, depth, and crypt loss.
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TNFAARE-Induced lleitis Model

Methodology:

e Animal Model: 8-10 week old TNFAARE mice, which have a genetic modification leading to
increased stability of TNF-a mRNA and consequently, overexpression of TNF-a, were used.
This results in the spontaneous development of chronic ileitis.

o Treatment: The mice were treated with daily oral doses of TP-317 (0.04, 0.4, and 4 mg/kg)
for 14 days.

« Intestinal Permeability Assessment: On day 13, intestinal permeability was assessed by oral
gavage of FITC-Dextran and subsequent measurement of its concentration in the blood after
4 hours.

e Cytokine and Histology Assessment: On day 14, the animals were sacrificed, and intestinal
tissue was harvested for the measurement of cytokine levels (IL-17 and IL-10) by ELISA and
for histological scoring of disease activity.

Conclusion

SLV-317 is a potent, orally available NK-1 receptor antagonist with a favorable pharmacokinetic
profile in humans. It has demonstrated significant efficacy in a human pharmacodynamic model
of Substance P-induced effects. Furthermore, preclinical studies in established murine models
of inflammatory bowel disease have shown its potential to reduce inflammation, protect the
mucosal barrier, and modulate the immune response. These findings support the continued
investigation of SLV-317 as a potential therapeutic agent for inflammatory conditions where the
Substance P/NK-1 receptor pathway plays a significant pathological role.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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